N-(1-methyl-2-propynyl)-2,6-xylidine
Description
N-(1-Methyl-2-propynyl)-2,6-xylidine is a derivative of 2,6-xylidine (2,6-dimethylaniline), where the nitrogen atom is substituted with a 1-methyl-2-propynyl group. The parent compound, 2,6-xylidine (CAS 87-62-7), is a known metabolite of lidocaine and other amide anesthetics, with molecular formula C₈H₁₁N and molecular weight 121.18 g/mol . It is characterized by aromatic dimethyl groups at the 2 and 6 positions, which influence its metabolic pathways and toxicological profile .
Properties
Molecular Formula |
C12H15N |
|---|---|
Molecular Weight |
173.25 g/mol |
IUPAC Name |
N-but-3-yn-2-yl-2,6-dimethylaniline |
InChI |
InChI=1S/C12H15N/c1-5-11(4)13-12-9(2)7-6-8-10(12)3/h1,6-8,11,13H,2-4H3 |
InChI Key |
ABXYTSMRTSIYJE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(C)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares N-(1-methyl-2-propynyl)-2,6-xylidine with key analogs:
*Calculated based on molecular formula.
Key Observations:
- Alkyne vs. Alkyl/Aryl Groups : The 1-methyl-2-propynyl group in the target compound introduces triple-bond reactivity, which may increase susceptibility to metabolic oxidation or conjugation compared to pendimethalin’s nitro groups or methoxyethyl’s ether linkage.
- Boiling Points : Bulkier substituents (e.g., methoxyethyl, formamide) correlate with higher boiling points due to increased molecular weight and polarity .
Metabolic and Toxicological Profiles
Table 2: Metabolic Pathways and Toxicity
Insights:
- Metabolic Activation: 2,6-Xylidine’s genotoxicity is linked to its metabolite dimethylphenyl hydroxylamine (DMHA), which forms DNA-damaging nitrenium ions . The 1-methyl-2-propynyl group in the target compound may either block this pathway or introduce novel metabolites, depending on enzymatic accessibility.
- Comparative Toxicity: Pendimethalin’s nitro groups likely confer environmental persistence, whereas 2,6-xylidine’s toxicity is directly linked to carcinogenicity in rodents .
Preparation Methods
Vapor-Phase Amination of 2,6-Dimethylphenol
A breakthrough method, detailed in patent EP0151110B1, involves the vapor-phase amination of 2,6-dimethylphenol with ammonia over an aluminum oxide catalyst. The reaction occurs at elevated temperatures (360–460°C) under controlled ammonia-to-phenol molar ratios. The process is governed by the equation:
Key parameters include:
-
Temperature : 360–460°C (optimized at 400°C for maximal yield).
-
Ammonia-to-Phenol Ratio : A minimum molar ratio defined by the empirical formula , where is the reaction pressure in bar.
-
Catalyst Lifetime : Aluminum oxide catalysts exhibit sustained activity for over 1,000 hours under continuous operation.
This method achieves yields exceeding 85%, surpassing earlier approaches that relied on aluminum tris-(2,6-dimethyl-phenolate) intermediates.
The introduction of the N-methyl and N-propynyl groups to 2,6-xylidine represents the core challenge in synthesizing the target compound. Two primary strategies dominate the literature: stepwise alkylation and one-pot N,N-dialkylation .
N-Methylation of 2,6-Xylidine
The first step involves methylating the primary amine of 2,6-xylidine to form N-methyl-2,6-xylidine. This is typically achieved using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate). The reaction proceeds as follows:
Optimal conditions include:
Yields for this step range from 70–80%, with purification achieved via vacuum distillation.
N-Propynylation of N-Methyl-2,6-Xylidine
The second step introduces the propynyl group using propargyl bromide or 1-methyl-2-propynyl chloride. A representative reaction is:
Critical parameters include:
This step achieves yields of 65–75%, with the product isolated via fractional distillation or column chromatography.
One-Pot N,N-Dialkylation Strategy
Recent advancements, as disclosed in patent US4275079A, describe a one-pot method using a mixture of methyl and propynyl halides. The reaction employs a dual-base system to facilitate sequential alkylation:
Conditions :
-
Bases : Potassium carbonate (for methylation) and triethylamine (for propynylation).
-
Temperature Gradient : 50°C (methylation) → 70°C (propynylation).
This method reduces purification steps and improves overall yield to 80–85%.
Catalytic Systems and Reaction Optimization
Role of Acid-Binding Agents
The use of acid-binding agents (e.g., K₂CO₃, Et₃N) is critical to drive alkylation reactions to completion. These agents neutralize HX (X = halide) byproducts, preventing protonation of the amine and ensuring sustained nucleophilicity.
Q & A
Basic: What are the recommended handling and storage protocols for N-(1-methyl-2-propynyl)-2,6-xylidine to ensure laboratory safety?
Answer:
this compound must be handled as a carcinogen with extreme caution. Key protocols include:
- Automated Transfer: Use pumps to transfer liquid from storage to process containers to minimize direct exposure .
- Storage: Keep in tightly sealed containers in cool, well-ventilated areas away from combustibles and oxidizing agents (e.g., peroxides, chlorine) .
- Incompatibility Avoidance: Prevent contact with hypochlorites (to avoid explosive chloramines) and strong acids .
- PPE: Contaminated clothing must be removed immediately and laundered by informed personnel .
Basic: What analytical methods are suitable for quantifying this compound and its metabolites in biological samples?
Answer:
- Chromatography: High-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) are recommended for separating and quantifying 2,6-xylidine and metabolites like monoethylglycinexylidide (MEGX) .
- Metabolite Identification: Use isotopic labeling or tandem MS to distinguish 2,6-xylidine from structurally similar byproducts in metabolic studies .
Advanced: How do catalytic reaction conditions influence the selectivity of 2,6-xylidine synthesis from N-methylaniline precursors?
Answer:
Catalytic conversion studies (e.g., using N-methylaniline at 380°C with a 1.0 hr⁻¹ space velocity) reveal:
- Temperature & Catalyst: Higher temperatures favor 2,6-isomer selectivity (56.7%) over other xylidines due to methyl group orientation .
- Methanol Co-Feeding: Adding methanol enhances methylation but may reduce selectivity due to competing alkylation pathways .
- Isomerization Risks: Molecular intraconversion during synthesis requires monitoring via in situ FTIR or NMR to optimize selectivity .
Advanced: How can contradictions in genotoxicity data for 2,6-xylidine be resolved in risk assessment?
Answer:
- In Vitro vs. In Vivo: 2,6-xylidine shows weak mutagenicity in Ames tests (with metabolic activation) and chromosomal aberrations in vitro, but no in vivo genotoxicity in micronucleus assays .
- Weight-of-Evidence: Recent assessments derisk mutagenicity by emphasizing low systemic exposure in humans and rapid detoxification via conjugation (e.g., 4-hydroxy-2,6-xylidine) .
- Metabolite Analysis: Focus on quantifying DNA adducts in target tissues (e.g., liver) to clarify in vivo relevance .
Basic: What are the occupational exposure limits for 2,6-xylidine?
Answer:
- ACGIH: 0.5 ppm TWA (inhalable fraction, skin contact noted as significant) .
- OSHA: 5 ppm TWA (25 mg/m³) .
- IDLH: 50 ppm (NIOSH) .
Advanced: How do thermodynamic properties (e.g., entropy, vaporization enthalpy) affect the purification of 2,6-xylidine?
Answer:
- Entropy (S°liquid): 251.35 J/mol·K indicates moderate disorder in liquid phase, favoring distillation over crystallization for purification .
- Vaporization Enthalpy (ΔvapH°): 50.7 kJ/mol supports vacuum distillation at 317–491 K to minimize thermal degradation .
- Boiling Point: Use Stull equation coefficients (4.70051, 2157.756, -32.151) to model phase transitions under varying pressures .
Advanced: What strategies mitigate interference from 2,6-xylidine’s reactive byproducts in multi-step synthesis?
Answer:
- pH Control: Maintain neutral pH (7.0–7.5) to prevent acid-catalyzed side reactions (e.g., chloramine formation) .
- Hypochlorite Scavengers: Add reducing agents (e.g., sodium thiosulfate) to quench reactive intermediates during workup .
- Byproduct Monitoring: Use inline UV spectroscopy to detect and quantify unstable intermediates (e.g., N-chloro derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
